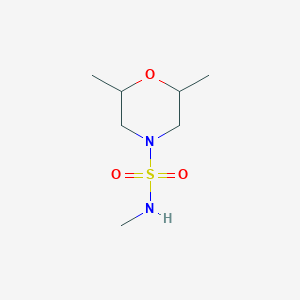
N,2,6-trimethylmorpholine-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2,6-trimethylmorpholine-4-sulfonamide is a chemical compound with the molecular formula C7H16N2O3S and a molecular weight of 208.28 g/mol . This compound is part of the sulfonamide family, which is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2,6-trimethylmorpholine-4-sulfonamide typically involves the reaction of morpholine derivatives with sulfonyl chlorides under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield . The use of automated reactors and advanced purification systems ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N,2,6-trimethylmorpholine-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acids or sulfonates.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N,2,6-trimethylmorpholine-4-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,2,6-trimethylmorpholine-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors . The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding . This mechanism is similar to that of other sulfonamide-based drugs, which are known to inhibit enzymes like dihydropteroate synthetase .
Comparison with Similar Compounds
Similar Compounds
N-methylmorpholine-4-sulfonamide: Similar structure but with fewer methyl groups.
N-ethylmorpholine-4-sulfonamide: Contains an ethyl group instead of methyl groups.
N-phenylmorpholine-4-sulfonamide: Contains a phenyl group, leading to different chemical properties.
Uniqueness
N,2,6-trimethylmorpholine-4-sulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets . The presence of multiple methyl groups can enhance its lipophilicity and potentially improve its ability to penetrate biological membranes .
Properties
Molecular Formula |
C7H16N2O3S |
|---|---|
Molecular Weight |
208.28 g/mol |
IUPAC Name |
N,2,6-trimethylmorpholine-4-sulfonamide |
InChI |
InChI=1S/C7H16N2O3S/c1-6-4-9(5-7(2)12-6)13(10,11)8-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
BGWNRQIJFQMRHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Methylcyclopentyl)amino]butan-1-ol](/img/structure/B15275869.png)
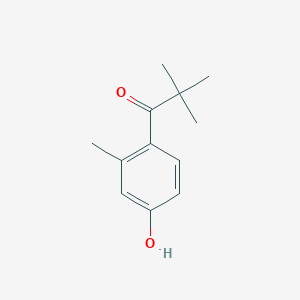
![(S)-1-(4-(2-(6-Amino-8-((6-bromobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-9-yl)ethyl)piperidin-1-yl)-1-oxopropan-2-yl L-alaninate](/img/structure/B15275873.png)
![(S)-6-Fluoro-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15275880.png)
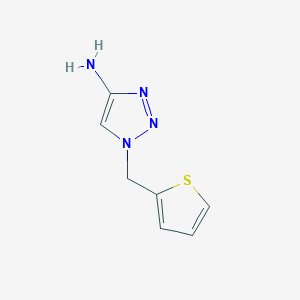
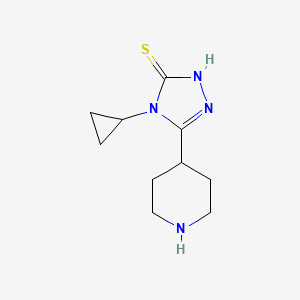
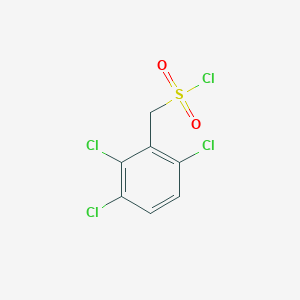
![({5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-yl}methyl)(methyl)amine](/img/structure/B15275915.png)
![4-methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B15275927.png)

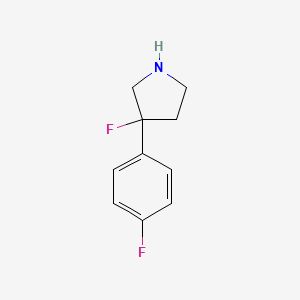
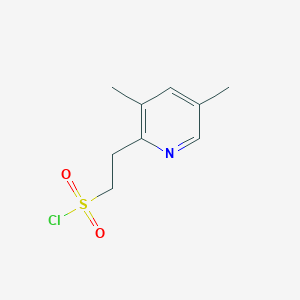

![2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-pyrrolo[1,2-a]pyrazine]-1'-carboxylic acid](/img/structure/B15275967.png)
